molecular formula C11H20O2 B14686587 Propanoic acid, 2,2-dimethyl-, cyclohexyl ester CAS No. 29878-49-7

Propanoic acid, 2,2-dimethyl-, cyclohexyl ester

Cat. No.: B14686587
CAS No.: 29878-49-7
M. Wt: 184.27 g/mol
InChI Key: WDCXGSMKFYMFCM-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, cyclohexyl ester is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . This compound is characterized by the presence of a cyclohexyl ester group attached to a 2,2-dimethylpropanoic acid backbone. It is commonly used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dimethyl-, cyclohexyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:

2,2-Dimethylpropanoic acid+CyclohexanolAcid CatalystPropanoic acid, 2,2-dimethyl-, cyclohexyl ester+Water\text{2,2-Dimethylpropanoic acid} + \text{Cyclohexanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2,2-Dimethylpropanoic acid+CyclohexanolAcid Catalyst​Propanoic acid, 2,2-dimethyl-, cyclohexyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products. The esterification process is often followed by purification steps, such as distillation or recrystallization, to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl-, cyclohexyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2,2-dimethylpropanoic acid and cyclohexanol in the presence of water and an acid or base catalyst.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2,2-Dimethylpropanoic acid and cyclohexanol.

    Reduction: 2,2-Dimethylpropanol and cyclohexanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, cyclohexyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dimethyl-, cyclohexyl ester involves its hydrolysis to release 2,2-dimethylpropanoic acid and cyclohexanol. The ester linkage is susceptible to enzymatic hydrolysis by esterases in biological systems, leading to the release of the active components. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pivalic acid (2,2-Dimethylpropanoic acid): The parent acid of the ester.

    Cyclohexanol: The alcohol component of the ester.

    Methyl 2,2-dimethylpropanoate: Another ester of 2,2-dimethylpropanoic acid with a different alcohol component.

Uniqueness

Propanoic acid, 2,2-dimethyl-, cyclohexyl ester is unique due to the presence of both a bulky 2,2-dimethylpropanoic acid moiety and a cyclohexyl group. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions in various applications.

Properties

CAS No.

29878-49-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

cyclohexyl 2,2-dimethylpropanoate

InChI

InChI=1S/C11H20O2/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3

InChI Key

WDCXGSMKFYMFCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1CCCCC1

Origin of Product

United States

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